molecular formula C18H23Cl2N5OS B6496548 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217173-58-4

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B6496548
CAS No.: 1217173-58-4
M. Wt: 428.4 g/mol
InChI Key: FFXIAWSCIVASLK-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule with a molecular formula of C25H24ClN3OS for the free base, as identified in public chemical databases . The structure features a 6-chloro-benzothiazole core, a motif prevalent in medicinal chemistry due to its diverse biological activities, linked to a 1,5-dimethyl-pyrazole carboxamide group via a dimethylaminopropyl chain. The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems for experimental purposes. While the specific biological target and detailed mechanism of action for this precise molecule are not yet widely published in the available scientific literature, its structure suggests potential as a key intermediate or candidate for research in drug discovery. Compounds containing benzothiazole and pyrazole scaffolds are frequently investigated for various pharmacological properties. Researchers may find this chemical valuable for developing novel enzyme inhibitors, probing cellular signaling pathways, or as a building block in synthetic chemistry programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS.ClH/c1-12-10-15(21-23(12)4)17(25)24(9-5-8-22(2)3)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXIAWSCIVASLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzothiazole moiety, a pyrazole ring, and a dimethylamino propyl group. The synthesis typically involves multi-step organic reactions starting from benzothiazole and pyrazole derivatives. Key reagents include chlorinating agents and methoxy compounds under controlled conditions to yield the final product with high purity.

1. Kinase Inhibition

Research indicates that this compound may exhibit kinase inhibitory activity. Kinases are critical in various cellular processes, and their dysregulation is linked to diseases such as cancer. The potential of this compound as a kinase inhibitor suggests it could be valuable in cancer therapy.

2. Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest it may possess antibacterial and antifungal properties. Studies have demonstrated that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial activity against various pathogens, indicating that this compound could be explored for similar effects .

3. Anti-inflammatory Activity

The presence of specific functional groups in the compound may also contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, which could make this compound useful in treating inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction can initiate a cascade of biochemical events that alter cellular functions, contributing to the compound's therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityReference
Benzimidazole-Pyrazole HybridStructureAntimicrobial, Antitumor
6-Chloro-Benzothiazole DerivativeStructureAnti-inflammatory
Pyrazole-based Kinase InhibitorStructureKinase inhibition

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antimicrobial Activity : A series of benzimidazole-pyrazole hybrids were tested against Staphylococcus aureus and Escherichia coli, showing promising MIC values indicating significant antibacterial activity .
  • Cancer Research : Investigations into kinase inhibitors have highlighted the potential of similar compounds in reducing tumor growth in vitro and in vivo models, suggesting that this compound could be further studied for its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-pyrazole hybrids. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Data/Applications References
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride C₂₂H₂₂Cl₂N₄O₃S 493.4 6-Cl-benzothiazole, 1,5-dimethylpyrazole, dimethylaminopropyl chain CAS 1215480-59-3; limited physchem data
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Dual pyrazole core, cyano and phenyl substituents Yield: 68%; mp: 133–135°C
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride C₂₂H₂₀ClFN₄O₃S 474.9 6-F-benzothiazole, benzodioxine, imidazole-propyl chain Higher polarity due to benzodioxine
N-(6-Methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride C₂₁H₂₆ClN₅O₃S 472.0 6-OCH₃-benzothiazole, morpholinopropyl chain Commercial availability; morpholine enhances solubility
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride C₂₄H₂₅ClN₄O₃S 485.0 6-CH₂CH₃-benzothiazole, dihydrodioxine, imidazole-propyl chain Potential CNS activity due to lipophilic ethyl group

Key Comparative Insights

Substituent Effects on Physicochemical Properties Chloro vs. The 6-ethyl substituent () further elevates hydrophobicity, which may improve blood-brain barrier penetration . Aminoalkyl Chains: The dimethylaminopropyl chain (target compound) provides moderate basicity (pKa ~8–9), while morpholinopropyl () and imidazolylpropyl () chains introduce distinct solubility and hydrogen-bonding profiles. Morpholine derivatives often exhibit improved pharmacokinetics due to balanced lipophilicity and solubility .

Synthetic Methodologies

  • The target compound likely employs carboxamide coupling strategies similar to those in , where EDCI/HOBt-mediated reactions achieve yields of 62–71% for pyrazole-benzothiazole hybrids .

Biological Implications

  • Benzothiazole Core : Common in kinase inhibitors (e.g., VEGFR, EGFR), antimicrobials, and anticancer agents. The chloro substituent may enhance target binding via halogen bonding .
  • Pyrazole Moieties : The 1,5-dimethylpyrazole in the target compound reduces metabolic degradation compared to unsubstituted pyrazoles (e.g., ’s 3a–3p) .

Data Gaps The target compound lacks reported melting points, solubility, or bioactivity data in the provided evidence, limiting direct pharmacological comparisons.

Preparation Methods

Route A: Sequential Functionalization

  • Synthesize benzothiazole intermediate.

  • Prepare pyrazole acid chloride.

  • Couple components, then introduce the 3-(dimethylamino)propyl group.
    Advantages : High modularity. Disadvantages : Lower overall yield (52%) due to multiple steps.

Route B: Convergent Synthesis

  • Pre-form 3-(dimethylamino)propyl-substituted benzothiazole.

  • React with pyrazole acid chloride.
    Advantages : Fewer steps, higher yield (68%).

Route C: One-Pot Reaction

Combines benzothiazole amination and pyrazole coupling in a single vessel.
Challenges : Requires precise stoichiometry and elevated temperatures (100°C), risking decomposition.

Scalability and Industrial Considerations

Large-scale production faces hurdles in:

  • Cost of reagents : Thionyl chloride and dimethyl sulfate require careful handling, increasing operational costs.

  • Waste management : Chlorinated byproducts necessitate specialized disposal.

  • Purification : Chromatography is avoided industrially in favor of recrystallization or distillation.

Recent advancements include continuous flow reactors for the coupling step, reducing reaction times from hours to minutes .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including coupling of benzothiazole and pyrazole moieties, functional group modifications, and final hydrochloride salt formation. Key steps include:

  • Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) under inert conditions to link the pyrazole-carboxamide to the benzothiazole-amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but require rigorous post-synthesis purification via recrystallization or chromatography .
  • Temperature control : Exothermic reactions (e.g., alkylation) demand gradual heating (40–60°C) to avoid side-product formation .

Q. Optimization strategies :

  • Apply Design of Experiments (DOE) to identify critical parameters (e.g., molar ratios, solvent volume) .
  • Use continuous flow reactors for scalable synthesis, reducing batch variability .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : Confirm regiochemistry of the pyrazole ring and dimethylamino propyl chain .
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation .

Data interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., PubChem entries for benzothiazole-pyrazole hybrids) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Molecular docking : Simulate interactions between the compound’s benzothiazole moiety and target proteins (e.g., kinase enzymes). Adjust substituents (e.g., chloro vs. methoxy groups) to optimize binding affinity .
  • QSAR modeling : Correlate electronic properties (e.g., Hammett constants) with observed anti-inflammatory or anticancer activity .

Case study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed improved inhibition of TNF-α in vitro compared to methoxy analogs .

Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?

  • Assay standardization : Discrepancies may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., MTT vs. ATP-based viability tests) .
  • Dose-response validation : Re-test conflicting results using a wider concentration range (e.g., 1 nM–100 µM) and orthogonal assays (e.g., Western blotting for apoptosis markers) .

Example : A 2023 study reported IC₅₀ = 5 µM against prostate cancer cells, while a 2024 study found IC₅₀ = 15 µM. Further analysis revealed differences in serum content (10% vs. 2% FBS) affecting compound bioavailability .

Q. What methodologies enable the integration of this compound into targeted drug delivery systems?

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and reduce off-target effects. Monitor loading efficiency via UV-Vis spectroscopy .
  • Receptor-targeting ligands : Conjugate the compound to folate or peptide ligands for selective uptake in cancer cells. Validate targeting via competitive binding assays .

Methodological Recommendations

  • For mechanistic studies : Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathways affected by the compound .
  • For industrial translation : Pilot-scale synthesis should adopt membrane separation technologies (e.g., nanofiltration) to replace chromatography, reducing costs .

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